2-Amino-4-(2-methoxyphenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile
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Overview
Description
2-Amino-4-(2-methoxyphenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a pyridine ring substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-methoxyphenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but common methods include stirring without solvent at room temperature or using a steam bath .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and the use of microwave irradiation have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-methoxyphenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions can range from room temperature to elevated temperatures, depending on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-4-(2-methoxyphenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-methoxyphenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar pyridine core but differs in its substituents and overall structure.
1,8-Naphthyridine derivatives: These compounds also feature a nitrogen-containing heterocyclic ring and have similar chemical properties.
Uniqueness
Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H21N3O |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H21N3O/c1-11(2)9-15-12(3)17(14(10-19)18(20)21-15)13-7-5-6-8-16(13)22-4/h5-8,11H,9H2,1-4H3,(H2,20,21) |
InChI Key |
YEPXPRYXDUMCDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=CC=C2OC)C#N)N)CC(C)C |
Origin of Product |
United States |
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